molecular formula C13H10O3S B8743120 4-(benzenesulfinyl)benzoic acid CAS No. 7402-76-8

4-(benzenesulfinyl)benzoic acid

Cat. No. B8743120
M. Wt: 246.28 g/mol
InChI Key: SGIZMVQAALLJJO-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

Sulphamic acid (0.68 gm, 7.00 mmol) in 2 mL water was added at 0° C. to a mixture of 4-phenylsulfanyl-benzaldehyde (0.5 g, 2.34 mmol) in 10 mL acetone. After 5 minutes sodium chlorite (0.845 g, 9.34 mmol) was added and the resulting mixture was stirred at 0° C. for 30 minutes. Water was added and the solid obtained was isolated by filtration to afford 0.49 g (85% yield) of 4-benzenesulfinyl-benzoic acid.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.845 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)N.[C:6]1([S:12][C:13]2[CH:20]=[CH:19][C:16]([CH:17]=[O:18])=[CH:15][CH:14]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl([O-])=[O:22].[Na+].[OH2:25]>CC(C)=O>[C:6]1([S:12]([C:13]2[CH:20]=[CH:19][C:16]([C:17]([OH:22])=[O:18])=[CH:15][CH:14]=2)=[O:25])[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)SC1=CC=C(C=O)C=C1
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.845 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid obtained
CUSTOM
Type
CUSTOM
Details
was isolated by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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